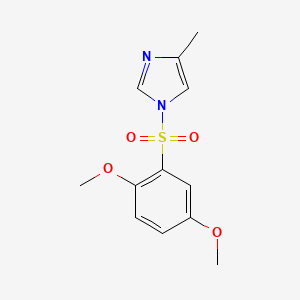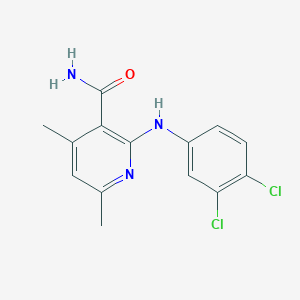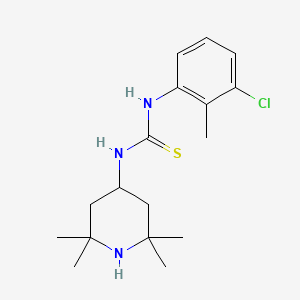
N-(3-CHLORO-2-METHYLPHENYL)-N'-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)THIOUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound features a thiourea group, which is a functional group consisting of a sulfur atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea typically involves the reaction of 3-chloro-2-methylaniline with 2,2,6,6-tetramethyl-4-piperidone in the presence of a thiourea reagent. The reaction is usually carried out under controlled conditions, such as a specific temperature range and pH, to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize efficiency and minimize waste. Advanced techniques such as catalytic processes and automated reaction monitoring may be employed to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The presence of the 3-chloro-2-methylphenyl and 2,2,6,6-tetramethyl-4-piperidyl groups can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)urea: Similar structure but with an oxygen atom instead of sulfur.
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)guanidine: Contains a guanidine group instead of thiourea.
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)carbamate: Features a carbamate group instead of thiourea.
Uniqueness
N-(3-Chloro-2-methylphenyl)-N’-(2,2,6,6-tetramethyl-4-piperidyl)thiourea is unique due to the presence of the thiourea group, which imparts distinct chemical reactivity and potential biological activities. The combination of the 3-chloro-2-methylphenyl and 2,2,6,6-tetramethyl-4-piperidyl groups further enhances its properties, making it a valuable compound for various scientific applications.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN3S/c1-11-13(18)7-6-8-14(11)20-15(22)19-12-9-16(2,3)21-17(4,5)10-12/h6-8,12,21H,9-10H2,1-5H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJFKKJKISLGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2CC(NC(C2)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5748825.png)
![2-[(E)-[(5-IODOTHIOPHEN-2-YL)METHYLIDENE]AMINO]-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE](/img/structure/B5748828.png)
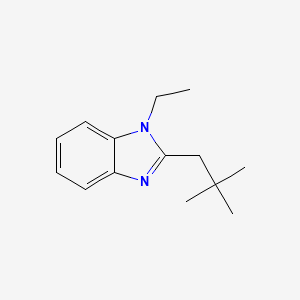

![3-(4-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5748846.png)
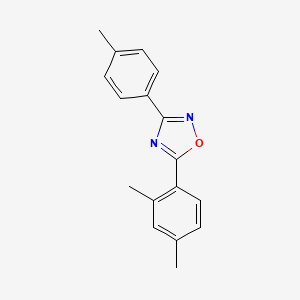
![1-(4-bromophenyl)-5-[(4-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5748856.png)
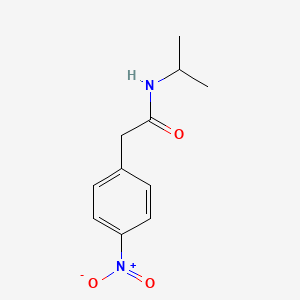
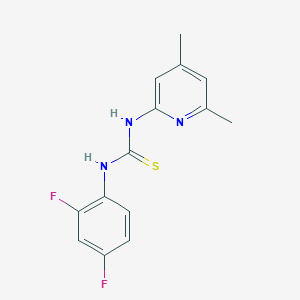
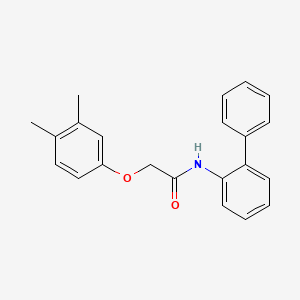
![N-[4-({[4-(cyanomethyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5748905.png)

